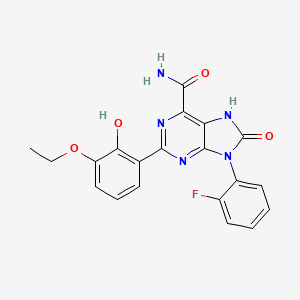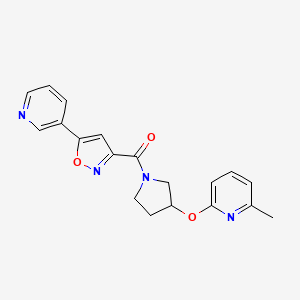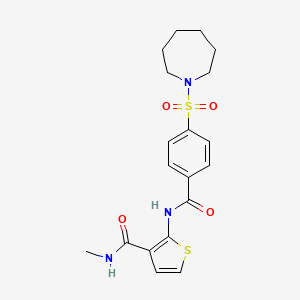
1-(4-cianofenil)-N-isopropilmetanosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-cyanophenyl)-N-isopropylmethanesulfonamide” is an organic compound containing a cyanophenyl group, an isopropyl group, and a methanesulfonamide group . The cyanophenyl group consists of a benzene ring with a cyanide (-CN) substituent, the isopropyl group is a common alkyl group (-CH(CH3)2), and methanesulfonamide contains a sulfur atom bonded to an amide group.
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The cyanophenyl group might undergo reactions typical of aromatic compounds, while the isopropyl methanesulfonamide group might participate in reactions typical of sulfonamides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyanide and sulfonamide groups might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Química Analítica y Métodos de Detección
Los investigadores emplean 4-Cianofenil isocianato como un agente de derivatización en química analítica. Mejora la detectabilidad de analitos específicos formando derivados estables. Por ejemplo, puede reaccionar con aminas primarias para crear compuestos fluorescentes o que absorben UV, lo que ayuda en la cuantificación e identificación.
Además, cabe destacar que compuestos relacionados, como N-(4-Cianofenil)tiourea y 4-Cianofeniltiourea , también han encontrado aplicaciones en varios dominios científicos. Estas aplicaciones destacan la versatilidad y la importancia del 4-Cianofenil isocianato en la investigación y el desarrollo.
4-Cyanophenyl isocyanate | CAS 40465-45-0 - Santa Cruz Biotechnology N-(4-Cyanophenyl)thiourea, 98%, Thermo Scientific Chemicals 4-Cyanophenylthiourea | 3460-55-7 - MilliporeSigma
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4-[(4-cyanophenyl)(4h-1,2,4-triazol-4-yl)amino]methyl phenyl sulfamate, have been identified as dual aromatase and sulfatase inhibitors . These enzymes play crucial roles in steroid hormone biosynthesis, and their inhibition can have significant therapeutic implications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-CN-IPMS has several advantages for laboratory experiments. It is a relatively inexpensive reagent, and it is easily synthesized from commercially available starting materials. It is also a relatively stable compound, and it has a low toxicity. However, it is also a relatively weak acid, and it is not very soluble in water.
Direcciones Futuras
There are a number of potential future directions for the use of 4-CN-IPMS. One potential direction is the use of this compound as a drug delivery system. It could be used to deliver drugs to specific tissues in the body, and it could potentially increase the efficacy of certain drugs. Another potential direction is the use of this compound in the synthesis of polymers with improved properties. It could be used to create polymers with improved thermal and mechanical properties, or with improved electrical properties. Finally, it could be used to create polymers with improved biocompatibility.
Métodos De Síntesis
4-CN-IPMS is synthesized by reacting 4-cyanophenol with isopropyl methanesulfonate in an aqueous solution. The reaction is conducted at a temperature of 40-50°C for 3-4 hours. The reaction is then quenched with aqueous sodium hydroxide, and the product is isolated by precipitation with ethanol. The product is then filtered and dried.
Safety and Hazards
Propiedades
IUPAC Name |
1-(4-cyanophenyl)-N-propan-2-ylmethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-9(2)13-16(14,15)8-11-5-3-10(7-12)4-6-11/h3-6,9,13H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGWZGPXJCIUHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CC=C(C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2388556.png)


![N-benzo[e][1,3]benzothiazol-2-yl-4-bromobenzamide](/img/structure/B2388561.png)
![(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2388562.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2388563.png)


![1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene](/img/structure/B2388568.png)


![Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2388575.png)